molecular formula C9H17NO B13222862 3-Methyl-8-oxa-2-azaspiro[4.5]decane

3-Methyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B13222862
M. Wt: 155.24 g/mol
InChI Key: LHTLVFNZXKXOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-oxa-2-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes a nitrogen and an oxygen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide .

Industrial Production Methods

While specific industrial production methods for 3-Methyl-8-oxa-2-azaspiro[4This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-methyl-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO/c1-8-6-9(7-10-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3

InChI Key

LHTLVFNZXKXOAP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCOCC2)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.